Superior Cellular Uptake of Hematoporphyrin Dicyclohexanyl Ether Versus Clinical Standard Photofrin II
In a direct comparative study using human cancer cells (NHIK 3025), the cellular uptake of hematoporphyrin dicyclohexanyl ether was found to be 3–4 times higher than that of the clinically used preparation Photofrin II. This superior uptake positions the dicyclohexanyl ether as a more efficient photosensitizer at equivalent extracellular concentrations [1].
| Evidence Dimension | Cellular uptake |
|---|---|
| Target Compound Data | 3–4 times higher uptake than comparator |
| Comparator Or Baseline | Photofrin II (clinical porphyrin preparation) |
| Quantified Difference | 300-400% increase in cellular uptake |
| Conditions | NHIK 3025 human carcinoma cell line; quantified after 18 h incubation with 25 µg/ml drug |
Why This Matters
Higher cellular uptake implies greater photosensitizer concentration at the target site, potentially enabling lower administered doses and enhanced therapeutic ratios in experimental PDT.
- [1] Moan J, Rimington C, Western A. Hematoporphyrin ethers--III. Cellular uptake and photosensitizing properties. Int J Biochem. 1988;20(12):1401-4. doi: 10.1016/s0020-711x(98)90008-8. View Source
